3-Cyclopropoxy-5-methoxyisonicotinonitrile
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Overview
Description
3-Cyclopropoxy-5-methoxyisonicotinonitrile is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol It is characterized by the presence of a cyclopropoxy group and a methoxy group attached to an isonicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-methoxyisonicotinonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-5-methoxyisonicotinonitrile with cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-methoxyisonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the nitrile group.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Cyclopropoxy-5-methoxyisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-methoxyisonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methoxyisonicotinonitrile: This compound has an amino group instead of a cyclopropoxy group, which alters its chemical properties and reactivity.
3-Bromo-5-methoxyisonicotinonitrile: The presence of a bromine atom makes this compound more reactive in substitution reactions.
Uniqueness
3-Cyclopropoxy-5-methoxyisonicotinonitrile is unique due to the presence of both cyclopropoxy and methoxy groups, which confer distinct chemical properties and potential applications. Its structural features make it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methoxypyridine-4-carbonitrile |
InChI |
InChI=1S/C10H10N2O2/c1-13-9-5-12-6-10(8(9)4-11)14-7-2-3-7/h5-7H,2-3H2,1H3 |
InChI Key |
KKPIIHXSDBWVFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1C#N)OC2CC2 |
Origin of Product |
United States |
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